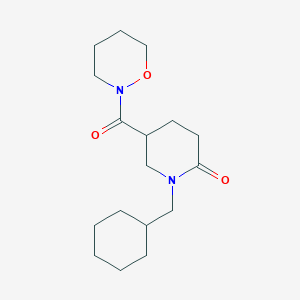
1-(cyclohexylmethyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone
Descripción general
Descripción
1-(cyclohexylmethyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been extensively studied for its potential as an anticancer drug and has shown promising results in preclinical studies.
Mecanismo De Acción
1-(cyclohexylmethyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, this compound disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which have a higher demand for ribosomes than normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. It also modulates the expression of various genes involved in cell growth, DNA repair, and apoptosis. This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexylmethyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has several advantages for lab experiments. It has a well-defined mechanism of action, making it easier to study its effects on cancer cells. It also has low toxicity in normal cells, allowing for higher concentrations to be used in experiments. However, this compound has some limitations, including its poor solubility in water and its instability in biological fluids, which may affect its efficacy in vivo.
Direcciones Futuras
For 1-(cyclohexylmethyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone research include the development of analogs, combination therapy, and exploration of its potential for other diseases.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been extensively studied for its potential as an anticancer drug. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines, including breast, prostate, ovarian, and pancreatic cancer. This compound has also been shown to be effective against cancer stem cells, which are responsible for tumor initiation, recurrence, and resistance to chemotherapy.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-5-(oxazinane-2-carbonyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c20-16-9-8-15(17(21)19-10-4-5-11-22-19)13-18(16)12-14-6-2-1-3-7-14/h14-15H,1-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVQAMITMASLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)N3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B3809821.png)
![1-acetyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]piperidin-4-amine](/img/structure/B3809829.png)

![3-(aminosulfonyl)-4,5-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylbenzamide](/img/structure/B3809836.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B3809839.png)
![(2R*,4S*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3809844.png)
![methyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B3809846.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3809847.png)
![1-{[2-(ethylthio)-5-pyrimidinyl]methyl}-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3809851.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3809856.png)

![N-benzyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B3809865.png)
![6-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B3809874.png)
![2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3809885.png)
